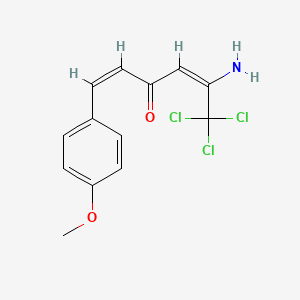![molecular formula C17H18FN3O3 B5322920 N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5322920.png)
N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide, commonly known as AFN-1252, is a novel antibacterial agent that has gained significant attention in recent years. It belongs to the class of FabI inhibitors, which are known to inhibit the bacterial fatty acid biosynthesis pathway. AFN-1252 has shown promising results in preclinical studies and has the potential to be used as an alternative to currently available antibiotics.
作用機序
AFN-1252 exerts its antibacterial activity by inhibiting the activity of FabI, which is an essential enzyme in the bacterial fatty acid biosynthesis pathway. This pathway is critical for the synthesis of cell membranes in bacteria, and inhibition of FabI results in the disruption of bacterial membrane integrity, leading to cell death.
Biochemical and physiological effects:
AFN-1252 has been shown to have minimal toxicity in vitro and in vivo studies. It has a low potential for drug-drug interactions and does not affect the human cytochrome P450 system. AFN-1252 has also been shown to have a low propensity for the development of resistance, which is a major concern with currently available antibiotics.
実験室実験の利点と制限
AFN-1252 has several advantages for use in laboratory experiments. It has a broad spectrum of activity against various bacterial strains and has a low potential for toxicity and drug-drug interactions. However, one limitation is that AFN-1252 is not effective against Gram-negative bacteria, which limits its potential use in certain applications.
将来の方向性
There are several future directions for research on AFN-1252. One area of focus is the development of combination therapies that can enhance the antibacterial activity of AFN-1252 against Gram-positive bacteria. Another area of interest is the evaluation of the potential use of AFN-1252 in the treatment of chronic infections, such as osteomyelitis and endocarditis. Additionally, further studies are needed to understand the mechanism of resistance to AFN-1252 and to develop strategies to overcome this resistance.
合成法
AFN-1252 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis starts with the reaction of 2-fluoropyridine-3-carboxylic acid with 2-bromoanisole to form 2-(2-fluorophenoxy)pyridine-3-carboxylic acid. This intermediate is then reacted with N-Boc-L-alanine to form N-Boc-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide. The final step involves the removal of the Boc group to obtain AFN-1252.
科学的研究の応用
AFN-1252 has been extensively studied for its antibacterial activity against various bacterial strains. It has been shown to be highly effective against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), which is a major cause of hospital-acquired infections. AFN-1252 has also shown activity against other Gram-positive bacteria, such as Streptococcus pneumoniae and Enterococcus faecalis.
特性
IUPAC Name |
(2S)-2-acetamido-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-11(21-12(2)22)16(23)20-10-13-6-5-9-19-17(13)24-15-8-4-3-7-14(15)18/h3-9,11H,10H2,1-2H3,(H,20,23)(H,21,22)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJLTFJNXUVWFM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5322837.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5322839.png)
![4-ethyl-5-{[1-(6-methyl-2-propyl-4-pyrimidinyl)-4-piperidinyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5322852.png)
![methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5322864.png)
![ethyl 1-[3-(4-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5322865.png)
hydrazone](/img/structure/B5322866.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5322867.png)
![4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5322874.png)

![1-(3-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5322889.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5322905.png)
![3-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5322913.png)
![N-[2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5322916.png)
